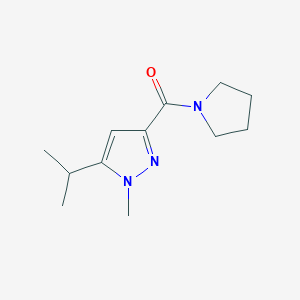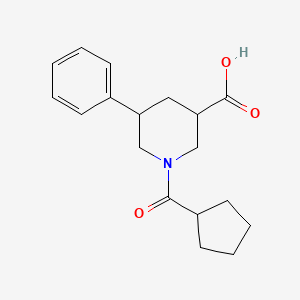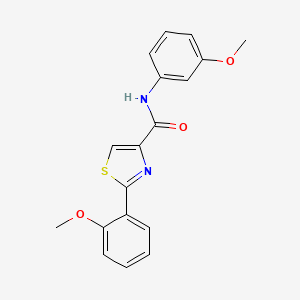
(Dimethylsulfamoylamino)cyclopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Dimethylsulfamoylamino)cyclopentane, also known as DSC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DSC is a cyclic sulfamide that is synthesized by reacting dimethylsulfamide with cyclopentanone.
科学的研究の応用
(Dimethylsulfamoylamino)cyclopentane has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. This compound has also been studied as a potential drug candidate for the treatment of Alzheimer's disease due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is implicated in the development of the disease.
In materials science, this compound has been used as a building block for the synthesis of novel materials such as dendrimers and polymers. This compound has also been studied as a potential catalyst for various reactions such as the synthesis of cyclic carbonates from epoxides and carbon dioxide.
作用機序
The mechanism of action of (Dimethylsulfamoylamino)cyclopentane is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
This compound has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. Inhibition of carbonic anhydrase by this compound has been shown to result in the reduction of intraocular pressure, making it a potential drug candidate for the treatment of glaucoma.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in the body. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been shown to inhibit the activity of carbonic anhydrase, resulting in the reduction of intraocular pressure.
実験室実験の利点と制限
(Dimethylsulfamoylamino)cyclopentane has several advantages as a chemical compound for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. This compound is also stable under normal laboratory conditions and can be stored for extended periods without degradation.
However, there are also limitations to the use of this compound in lab experiments. This compound is a relatively new compound, and its properties and applications are still being explored. There is limited information available on the toxicity and safety of this compound, which could limit its use in certain experiments.
将来の方向性
For the study of (Dimethylsulfamoylamino)cyclopentane include the development of this compound as a potential drug candidate for the treatment of Alzheimer's disease and the use of this compound as a building block for the synthesis of novel materials.
合成法
The synthesis of (Dimethylsulfamoylamino)cyclopentane involves the reaction of dimethylsulfamide with cyclopentanone in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of this compound. The yield of this compound can be improved by optimizing the reaction conditions such as the temperature, time, and catalyst concentration.
特性
IUPAC Name |
(dimethylsulfamoylamino)cyclopentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-9(2)12(10,11)8-7-5-3-4-6-7/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCMJRNXMZEKEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[4-(piperidin-1-ylsulfonyl)-1H-pyrrol-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B7560911.png)







![3-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7560984.png)


